双(对氯苯基)乙腈

描述

Bis(P-chlorophenyl)acetonitrile (BCPAN) is a synthetic compound derived from acetonitrile and p-chlorophenyl. It is a white crystalline solid with a molecular weight of 243.54 g/mol. BCPAN has a wide range of applications in the scientific research field, including its use as an analytical reagent, a biochemical reagent, and a physiological reagent. It is also used in laboratory experiments for its unique properties. In

科学研究应用

有机合成

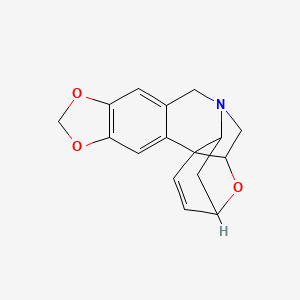

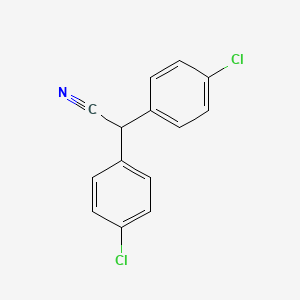

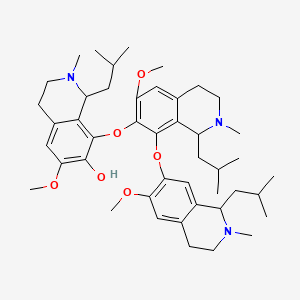

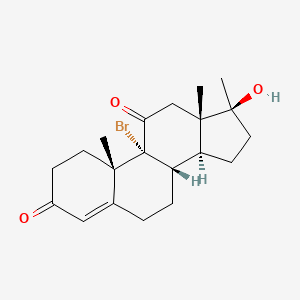

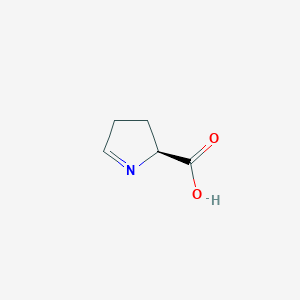

双(对氯苯基)乙腈可用作有机合成中的重要中间体 {svg_1}. 其广泛应用促进了合成各种重要化合物的新方法的开发 {svg_2}. 特别是在涉及乙腈的电化学转化领域,由于其良好的导电性和环保特性,它已成为合成含氮化合物或含腈化合物的一种强大而引人注目的工具 {svg_3}.

化学反应中的催化剂

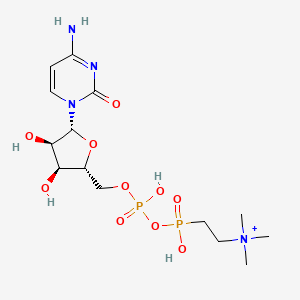

在过去的几十年里,乙腈作为构建单元的转化反应已成为有机合成中最具吸引力的领域之一 {svg_4}. 键解离能 D (H-CH2CN) 等于 4.03 ± 0.09 eV,而 D (CH3-CN) 等于 5.36 ± 0.03 eV {svg_5}. 这意味着乙腈可以被去质子化形成亲核试剂,而具有孤对电子的氮也可以充当亲核试剂 {svg_6}.

自由基的生成

CH3CN 中 H3C-CN 键或 H-CH2CN 的断裂产生 • CN 或 • CH2CN 自由基 {svg_7}. 因此,乙腈可用作许多类型有机反应中的重要合成子 {svg_8}.

环境毒理学

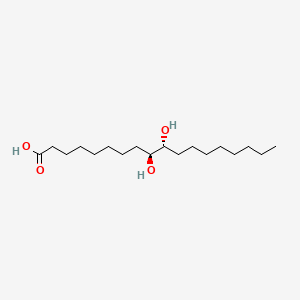

双(对氯苯基)乙腈是广泛使用的杀虫剂 DDT 的代谢产物 {svg_9}. 它在德国的环境样品中被检测到,例如穆尔德河和特尔托运河的沉积物 {svg_10}. 对其毒性、二恶英样活性以及内分泌效应的研究对于了解其对环境的影响至关重要 {svg_11}.

内分泌干扰

一些 DDT 代谢产物,包括双(对氯苯基)乙腈,已显示出雌激素潜力 {svg_12}. 它们可以诱导卵黄蛋白原,一种卵生动物卵黄的蛋白质前体,通常用作暴露于雌激素化合物的生物标志物 {svg_13}.

抗雌激素作用

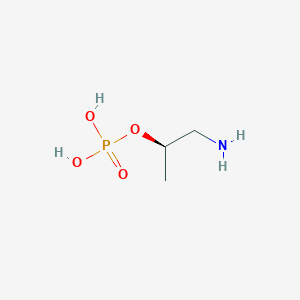

虽然一些 DDT 代谢产物具有雌激素效应,但双(对氯苯基)乙腈显示出中等程度的抗雌激素效应 {svg_14}. 这种双重作用使其成为内分泌干扰研究中令人感兴趣的化合物 {svg_15}.

作用机制

Target of Action

It is known that similar compounds, such as chlorphenesin, act in the central nervous system (cns) rather than directly on skeletal muscle .

Mode of Action

It is known that similar compounds, like Chlorphenesin, block nerve impulses (or pain sensations) that are sent to the brain .

Biochemical Pathways

It has been reported that ddt metabolites, which include similar compounds, can emerge from the degradation of parent ddt by naturally occurring organisms or by interaction with some heavy metals .

Pharmacokinetics

It has been reported that similar compounds have high gastrointestinal absorption and are metabolized in the liver . The compound’s bioavailability is influenced by these properties.

Result of Action

It has been reported that similar compounds have a clear dose-response relationship for cytotoxicity in rtg-2 cells .

生化分析

Biochemical Properties

Bis(P-chlorophenyl)acetonitrile plays a significant role in biochemical reactions, particularly in the context of its formation and interactions within biological systems. It is known to interact with various enzymes and proteins involved in the degradation of DDT. For instance, in anaerobic conditions, bis(P-chlorophenyl)acetonitrile is formed from DDT through the action of microbial enzymes present in sewage sludge . These interactions highlight the compound’s role in the environmental breakdown of persistent organic pollutants.

Cellular Effects

Bis(P-chlorophenyl)acetonitrile has been observed to affect various types of cells and cellular processes. It can influence cell function by interacting with cell signaling pathways and altering gene expression. Studies have shown that exposure to bis(P-chlorophenyl)acetonitrile can lead to changes in cellular metabolism, potentially disrupting normal cellular functions . These effects are particularly relevant in the context of environmental exposure and the potential impact on human health.

Molecular Mechanism

The molecular mechanism of bis(P-chlorophenyl)acetonitrile involves its interaction with biomolecules at the cellular level. It is known to bind to specific enzymes, inhibiting their activity and leading to changes in metabolic pathways. Additionally, bis(P-chlorophenyl)acetonitrile can affect gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s biological effects and potential toxicity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bis(P-chlorophenyl)acetonitrile have been studied over time to understand its stability and degradation. The compound has been found to be relatively stable under anaerobic conditions, with minimal degradation observed over extended periods . Long-term studies have shown that bis(P-chlorophenyl)acetonitrile can persist in the environment, leading to prolonged exposure and potential long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of bis(P-chlorophenyl)acetonitrile vary with different dosages in animal models. At low doses, the compound may have minimal impact, while higher doses can lead to toxic effects. Studies have shown that high doses of bis(P-chlorophenyl)acetonitrile can cause adverse effects, including disruption of metabolic processes and potential toxicity . Understanding the dosage effects is crucial for assessing the risk associated with exposure to this compound.

Metabolic Pathways

Bis(P-chlorophenyl)acetonitrile is involved in several metabolic pathways, particularly those related to the degradation of DDT. It interacts with enzymes such as dehydrochlorinases and reductases, which facilitate its formation and further breakdown . These interactions can affect metabolic flux and alter the levels of metabolites within the cell, highlighting the compound’s role in environmental and biochemical processes.

Transport and Distribution

Within cells and tissues, bis(P-chlorophenyl)acetonitrile is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments . Understanding the transport and distribution of bis(P-chlorophenyl)acetonitrile is essential for assessing its potential impact on cellular function and overall toxicity.

Subcellular Localization

The subcellular localization of bis(P-chlorophenyl)acetonitrile is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function within the cell . Studies have shown that bis(P-chlorophenyl)acetonitrile can accumulate in certain organelles, potentially leading to localized effects and toxicity.

属性

IUPAC Name |

2,2-bis(4-chlorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOWHYJUXPOOLJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175144 | |

| Record name | p,p'-Ddcn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20968-04-1 | |

| Record name | p,p'-Ddcn | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020968041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p,p'-Ddcn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is Bis(P-chlorophenyl)acetonitrile (p,p'-DDCN) formed in the environment?

A1: Bis(P-chlorophenyl)acetonitrile (p,p'-DDCN) is formed through the anaerobic degradation of the pesticide DDT [, ]. This process has been observed in environments like anaerobic digested sewage sludge and lake sediment. The exact mechanism of conversion from DDT to p,p'-DDCN under these conditions is still being investigated.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Anhydro Vinblastine-[d3] Disulfate Salt](/img/structure/B1209445.png)

![1-[[2-(2,4-Dichlorophenyl)-4-[(4-phenylphenoxy)methyl]-1,3-dioxolan-2-yl]methyl]imidazole](/img/structure/B1209446.png)

![(1S,2R,4S,5R,6R,9S,10R,17R)-5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione](/img/structure/B1209453.png)